molecular formula C12H11N5O2 B4331208 7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No. B4331208
M. Wt: 257.25 g/mol
InChI Key: QAXDCTUFTKGZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine, commonly known as DMPT, is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMPT is a triazine derivative that has a unique molecular structure, which makes it a promising candidate for use in scientific research. In

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to act on various signaling pathways in the body. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis. DMPT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by DMPT leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects on the body. In animal studies, DMPT has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes. DMPT has also been shown to reduce lipid accumulation in the liver, which is a common feature of non-alcoholic fatty liver disease. In cancer cells, DMPT has been shown to induce apoptosis and inhibit cell proliferation, which are important factors in the development of cancer.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMPT is also highly soluble in water, which makes it easy to administer to animals or cells in culture. However, DMPT has some limitations for use in lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. DMPT can also be toxic at high doses, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of DMPT. In medicine, DMPT could be further studied as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, DMPT could be further studied as a feed additive and plant growth regulator to improve crop yield and quality. In material science, DMPT could be further studied as a building block for the synthesis of various organic materials such as polymers and dyes. Additionally, further studies could be conducted to fully understand the mechanism of action of DMPT and its potential side effects.

Scientific Research Applications

DMPT has been extensively studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, DMPT has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. DMPT has also been used as a potential therapeutic agent for the treatment of depression and anxiety disorders. In agriculture, DMPT has been used as a feed additive for livestock to improve growth performance and feed efficiency. DMPT has also been used as a plant growth regulator to improve crop yield and quality. In material science, DMPT has been used as a building block for the synthesis of various organic materials such as polymers and dyes.

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-18-10-4-3-8(5-11(10)19-2)9-6-14-17-7-13-16-12(17)15-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDCTUFTKGZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=NN=CN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-b][1,2,4]triazine, 7-(3,4-dimethoxyphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
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7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
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7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
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7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
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7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
Reactant of Route 6
7-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

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